molecular formula C9H12N2O B2362258 4-ethyl-N'-hydroxybenzenecarboximidamide CAS No. 65264-05-3

4-ethyl-N'-hydroxybenzenecarboximidamide

Cat. No.: B2362258
CAS No.: 65264-05-3
M. Wt: 164.208
InChI Key: RSGJHKJTRAXLPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-ethylbenzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of 4-ethyl-N’-hydroxybenzenecarboximidamide follows a similar synthetic route but with optimized reaction conditions to ensure higher yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N’-hydroxybenzenecarboximidamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-ethyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain biochemical and industrial applications .

Properties

IUPAC Name

4-ethyl-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGJHKJTRAXLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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